3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a diethylamino-propyl side chain and a sulfhydryl (-SH) group at position 2. The diethylamino group confers pH-dependent solubility due to its tertiary amine, which can protonate under acidic conditions, enhancing hydrophilicity. The sulfhydryl moiety may contribute to redox activity or interactions with biological thiols.
Properties
IUPAC Name |
3-[3-(diethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-17(4-2)10-7-11-18-14(19)12-8-5-6-9-13(12)16-15(18)20/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPHQLIRPYRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with 3-(diethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form corresponding alcohols.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's structure may facilitate interactions with microbial targets, leading to inhibition of growth.
- Anticancer Potential : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The dihydroquinazolinone derivatives often exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic diseases .
Synthetic Applications
The synthesis of this compound has been explored through various methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors that introduce the diethylamino and sulfanyl groups.
- Multi-step Synthesis : A multi-step synthetic route is often employed to build the complex structure while ensuring high purity and yield of the final product .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Sulfanyl-3,4-dihydroquinazolin-4-one | Lacks diethylamino group | More basic structure with different biological activity |
| 2-Aminoquinazolinone | Contains amino group instead of sulfanyl | Different reactivity profile and biological effects |
| 6-Methyl-2-sulfanylquinazoline | Methylated variant | Altered lipophilicity affecting bioavailability |
| 3-(Diethylamino)quinazoline | Similar amino group but lacks sulfanyl | Potentially different pharmacological properties |
This comparison highlights how the specific functional groups in this compound contribute to its distinct biological activities and potential therapeutic applications.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Antimicrobial Studies : In vitro studies have demonstrated that derivatives of dihydroquinazolinones can inhibit bacterial growth effectively. For instance, compounds exhibiting similar structures have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Cytotoxicity Assays : Research has indicated that certain derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Morpholine-Substituted Analog: 3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Structural Differences :
Physicochemical Properties :
Chloro-Methylphenyl Derivative: 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Structural Differences :
Physicochemical Properties :
- Lipophilicity: The chloro-methylphenyl group increases logP compared to the aliphatic diethylamino chain, enhancing membrane permeability but reducing aqueous solubility.
- Reactivity : The chlorine atom may improve metabolic stability or enable halogen bonding in biological targets.
Data Table: Key Properties of Compared Compounds
Biological Activity
3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17N3OS
- Molecular Weight : 263.36 g/mol
- CAS Number : 16951-28-3
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its pharmacological effects on the central nervous system (CNS), as well as its potential as an anticonvulsant agent.
- CNS Depressant Effects : Research indicates that the compound exhibits CNS depressant activity, which may be linked to its structural similarity with known neuroactive substances.
- Anticonvulsant Properties : Some studies suggest that the compound may possess anticonvulsant properties, making it a candidate for further investigation in seizure disorders.
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Animal Model Study : In a study involving rats, the compound was administered at varying doses to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential use in epilepsy treatment.
- Neuroprotection Assessment : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role as a neuroprotective agent.
Toxicological Considerations
While the biological activity is promising, it is crucial to consider the toxicity profile of the compound. Preliminary assessments indicate that while it exhibits beneficial pharmacological effects, further studies are necessary to fully understand its safety and toxicity parameters.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The synthesis typically involves condensation reactions between aldehydes and thioacetate derivatives. For example, 4-chlorobenzaldehyde and methyl thioacetate can react to form a dihydroquinazolinone intermediate, followed by functionalization with a diethylamino-propyl group via alkylation or nucleophilic substitution . Refluxing in dimethylformamide (DMF) with appropriate catalysts (e.g., PdCl₂(PPh₃)₂) may enhance yield, as seen in analogous quinazolinone syntheses .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated for structurally related dihydroquinazolinones . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and mass spectrometry for molecular weight confirmation. For example, SC-XRD parameters (mean C–C bond length = 0.008 Å, R factor = 0.068) ensure atomic-level accuracy .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodological Answer : Antimicrobial and anti-inflammatory assays are common. Disk diffusion or microdilution methods assess antimicrobial activity against Gram-positive/negative strains, while carrageenan-induced paw edema models in rodents evaluate anti-inflammatory potential. Reference protocols from similar quinazolinones suggest testing at concentrations of 0.1–100 µM with positive controls like ciprofloxacin or ibuprofen .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities?
- Methodological Answer : Yield optimization may involve adjusting solvent polarity (e.g., dioxane-water mixtures), catalyst loading (e.g., PdCl₂(PPh₃)₂ at 0.07 mmol scale), or reaction time . Impurity profiles can be refined via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Evidence from polymer synthesis shows that RAFT polymerization reduces polydispersity compared to free-radical methods, suggesting controlled reaction conditions improve homogeneity .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the quinazolinone core. For instance, replacing the diethylamino-propyl group with a methoxyphenyl moiety (as in 3-(4-methoxyphenyl)-2-phenyl derivatives) alters hydrophobicity and hydrogen-bonding capacity, impacting receptor binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial gyrase .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility. Purity checks via HPLC (≥95%) and stability studies under assay conditions (pH 7.4, 37°C) are essential .
Q. How are conformational dynamics and aggregation behavior characterized in solution?
- Methodological Answer : Dynamic light scattering (DLS) and turbidity measurements quantify aggregation, particularly for thermo-responsive analogs. For poly(N-[3-(diethylamino)propyl]methacrylamide), phase separation temperatures (LCST) decrease with increasing pH, highlighting the role of protonation states in solubility . Similar approaches apply to quinazolinones in buffered solutions.
Q. What computational tools are used to predict pharmacokinetic properties?
- Methodological Answer : SwissADME or pkCSM models estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For example, the diethylamino group enhances basicity, potentially improving solubility in acidic environments (e.g., gastric fluid) but reducing metabolic stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
